3,5-Difluoro-4-(2-methylpropoxy)phenol CAS number search
3,5-Difluoro-4-(2-methylpropoxy)phenol CAS number search
An In-depth Technical Guide to 3,5-Difluorophenol and its Application in the Synthesis of 3,5-Difluoro-4-(2-methylpropoxy)phenol
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated phenols, in particular, serve as crucial building blocks for a diverse range of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of 3,5-Difluorophenol, a key intermediate in the synthesis of more complex fluorinated compounds. While a direct CAS number for 3,5-Difluoro-4-(2-methylpropoxy)phenol was not readily identified, this document will detail the synthesis and properties of its precursor, 3,5-Difluorophenol (CAS: 2713-34-0), and subsequently propose a robust synthetic route to the target molecule.
Physicochemical Properties and Safety Data of 3,5-Difluorophenol
A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthesis and safe handling. The key properties of 3,5-Difluorophenol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2713-34-0 | [4][5] |
| Molecular Formula | C6H4F2O | [4][5] |
| Molecular Weight | 130.09 g/mol | [4] |
| Melting Point | 54-57 °C | [4] |
| Boiling Point | 65-68 °C at 1 mm Hg | [4] |
| Appearance | White to beige crystals | [4] |
| pKa | 7.97 (Predicted) | [4] |
Safety and Handling: 3,5-Difluorophenol is classified as harmful and an irritant.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[6][8] Work should be conducted in a well-ventilated area, preferably a fume hood.[8][9]
Synthesis of 3,5-Difluorophenol
Several synthetic routes to 3,5-Difluorophenol have been reported. A common and effective method involves the hydrolysis of 3,5-difluoroaniline via a diazonium salt intermediate. However, this method involves potentially hazardous intermediates. A more recent and industrially scalable approach utilizes 2,4,6-trifluorobenzoic acid as a starting material.[10] Another patented method describes the synthesis from 3,5-difluorobromobenzene.[11]
Below is a detailed protocol for the synthesis of 3,5-Difluorophenol from 3,5-difluorobromobenzene, a method noted for its high yield.[11]
Experimental Protocol: Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene [4][11]
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Reaction Setup: To a solution of 3,5-difluorobromobenzene in an appropriate organic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), add a bromine abstracting agent such as n-butyllithium at a low temperature (-60 to -80 °C).[11]
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Formation of Boronic Acid: After the bromine abstraction is complete, add boric acid to the reaction mixture.[11]
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Oxidation: The resulting 3,5-difluorophenylboronic acid is then oxidized using an oxidizing agent like hydrogen peroxide or sodium perborate in the presence of a catalyst, such as iodine, to yield 3,5-difluorophenol.[11]
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Workup and Purification: The reaction mixture is then subjected to an appropriate workup procedure, which may include extraction and washing, followed by purification, typically by distillation or crystallization, to afford the final product.
Caption: Synthesis of 3,5-Difluorophenol from 3,5-difluorobromobenzene.
Proposed Synthesis of 3,5-Difluoro-4-(2-methylpropoxy)phenol
With 3,5-Difluorophenol in hand, the target molecule, 3,5-Difluoro-4-(2-methylpropoxy)phenol, can be synthesized via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, we will first need to selectively functionalize the 4-position of the phenol. A plausible route would involve a selective electrophilic substitution at the para position followed by the etherification. A more direct approach, if the starting material is available, would be to start with a pre-functionalized phenol. Assuming the synthesis starts from 3,5-Difluorophenol, a multi-step synthesis would be required. A more direct, albeit hypothetical, synthesis would involve the etherification of a pre-existing 3,5-difluoro-4-halophenol.
For the purpose of this guide, we will propose a direct etherification of a hypothetical 3,5-Difluoro-4-hydroxyphenol (hydroquinone derivative), which would be a more direct precursor if available.
Proposed Experimental Protocol: Williamson Ether Synthesis
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Deprotonation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3,5-Difluorophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a slight excess (1.1 equivalents) of a base, such as cesium carbonate or potassium carbonate, to deprotonate the phenolic hydroxyl group. Stir the mixture at room temperature for 30 minutes.
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Alkylation: To the resulting phenoxide solution, add 1.05 equivalents of 1-bromo-2-methylpropane (isobutyl bromide).
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Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the desired 3,5-Difluoro-4-(2-methylpropoxy)phenol.
Caption: Proposed Williamson ether synthesis of the target compound.
Potential Applications in Drug Development
The introduction of fluorine atoms into a phenyl ring can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[1][3] The difluoromethyl ether motif, a bioisostere for other functional groups, can also improve a molecule's pharmacokinetic profile.[12] The 2-methylpropoxy (isobutoxy) group can increase lipophilicity, potentially improving membrane permeability and oral bioavailability.
Given these properties, derivatives of 3,5-Difluoro-4-(2-methylpropoxy)phenol could be valuable scaffolds for the development of new therapeutic agents in areas such as:
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Anticancer Agents: The diarylmethanol scaffold, which can be derived from such phenols, is present in several anticancer drugs.[1]
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Antiviral Agents: Benzhydrol derivatives, accessible from these starting materials, have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[1]
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Neuroprotective Agents: The increased lipophilicity of fluorinated and alkylated phenols may enhance blood-brain barrier penetration, a critical attribute for drugs targeting the central nervous system.[1]
Conclusion
While 3,5-Difluoro-4-(2-methylpropoxy)phenol is not a commercially available compound with a designated CAS number, this technical guide has provided a comprehensive pathway to its synthesis through the well-characterized intermediate, 3,5-Difluorophenol. The detailed protocols for the synthesis of the precursor and the proposed Williamson ether synthesis of the target molecule offer a solid foundation for its preparation in a research setting. The strategic incorporation of both fluorine and an isobutoxy group suggests that this and related compounds are promising candidates for further investigation in drug discovery programs.
References
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PureSynth. (n.d.). 4-[Difluoro(345-Trifluorophenoxy)Methyl]-35-Difluoro-4-Propylbiphenyl 98.0%(GC). Retrieved March 2, 2026, from [Link]
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Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved March 2, 2026, from [Link]
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PubChem. (n.d.). 3,5-Difluorophenol. Retrieved March 2, 2026, from [Link]
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